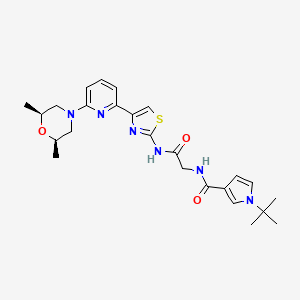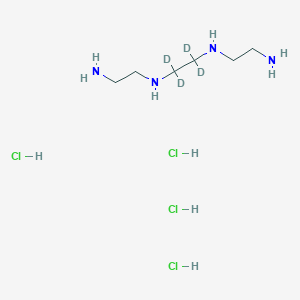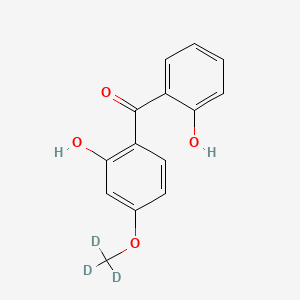
Androgen receptor antagonist 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor antagonist 7 is a compound designed to inhibit the activity of androgen receptors, which are critical in the progression of prostate cancer. Androgen receptors are ligand-activated transcription factors that regulate the expression of genes crucial for male sexual differentiation and development. The inhibition of androgen receptors is a therapeutic strategy for treating prostate cancer, particularly castration-resistant prostate cancer, which remains dependent on androgen receptor signaling for its progression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 7 involves multiple steps, including condensation, deprotection, Ullmann coupling, cyclization, and amination. Starting materials such as 4-amino-2-(trifluoromethyl)benzonitrile and Boc-2-aminoisobutyric acid are commonly used. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of androgen receptor antagonists often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions: Androgen receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
Androgen receptor antagonist 7 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of androgen receptors.
Biology: Employed in research to understand the role of androgen receptors in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating prostate cancer, particularly castration-resistant prostate cancer.
Industry: Utilized in the development of new drugs targeting androgen receptors.
作用機序
Androgen receptor antagonist 7 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as dihydrotestosterone. This binding induces conformational changes in the receptor, disrupting its ability to regulate gene expression. The compound also affects the nuclear translocation of the receptor and its interaction with androgen response elements on DNA .
類似化合物との比較
Enzalutamide: A second-generation nonsteroidal androgen receptor antagonist with strong binding affinity to androgen receptors.
Apalutamide: Another second-generation androgen receptor antagonist used in the treatment of prostate cancer.
Darolutamide: A recently approved androgen receptor antagonist with a unique structure and mechanism of action.
Uniqueness: Androgen receptor antagonist 7 is unique in its ability to inhibit androgen receptor activity through noncompetitive binding, making it effective against androgen receptor variants that are resistant to other antagonists. This property makes it a promising candidate for treating castration-resistant prostate cancer .
特性
分子式 |
C27H35FN2O |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
(1S,2S,10S,13R,14S,17S,18S)-6-(4-fluorophenyl)-2,5,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C27H35FN2O/c1-16-21-15-27(3)17(14-24(21)29-30(16)19-7-5-18(28)6-8-19)4-9-20-22-10-11-25(31)26(22,2)13-12-23(20)27/h5-8,17,20,22-23,25,31H,4,9-15H2,1-3H3/t17-,20-,22-,23-,25-,26-,27-/m0/s1 |
InChIキー |
NSUPQZRHRUHVPB-NYKSWYAJSA-N |
異性体SMILES |
CC1=C2C[C@]3([C@@H](CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
正規SMILES |
CC1=C2CC3(C(CCC4C3CCC5(C4CCC5O)C)CC2=NN1C6=CC=C(C=C6)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


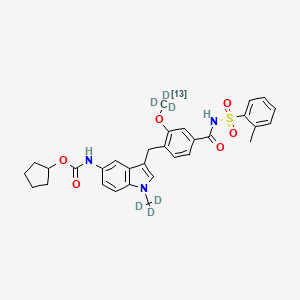
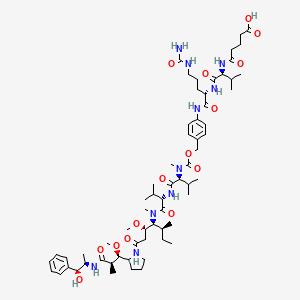
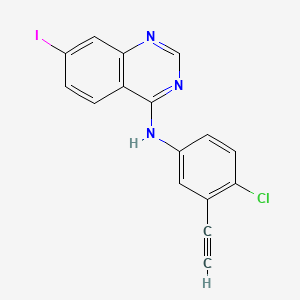
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)

